2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one
Description
This pyridazin-3(2H)-one derivative features a 2-butyl group, a 4-chloro substituent, and a 5-[(4-cyclohexylphenyl)methoxy] side chain.
Properties
CAS No. |
88094-48-8 |
|---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C21H27ClN2O2/c1-2-3-13-24-21(25)20(22)19(14-23-24)26-15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h9-12,14,17H,2-8,13,15H2,1H3 |
InChI Key |
XQJURYTYJGZXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3CCCCC3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The pyridazinone core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
*Note: Molecular weight for Flurpiridaz (18F) is approximate due to isotopic labeling.
Key Observations:
- Lipophilicity : The target compound’s cyclohexyl group confers higher lipophilicity compared to analogs with fluorinated benzyloxy (e.g., ) or cyclobutylmethoxy () groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Effects : The bulky 4-cyclohexylphenyl group in the target compound may hinder rotational freedom, as seen in analogs with similar substituents (e.g., dihedral angles of 41.37° between pyridazine and benzene rings in ) .
- Functionalization for Imaging: Fluorine-18 analogs () prioritize radiolabeling efficiency and target binding, whereas the target compound’s structure lacks such modifications, suggesting non-imaging applications .
Pharmacological and Physicochemical Properties
- Imaging Agents: Fluorinated analogs (e.g., Flurpiridaz (18F)) exhibit rapid clearance and high target-to-background ratios in cardiac imaging, attributed to their optimized substituents .
- Crystallography : Analogs like those in and form triclinic crystals (space group P1) with distinct packing patterns influenced by substituents. The target compound’s crystallization behavior may differ due to its bulkier side chain .
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